Propentofylline

Descripción general

Descripción

Propentofyllina es un derivado de la xantina con supuestos efectos neuroprotectores. Es conocida por su capacidad de inhibir la fosfodiesterasa y la recaptación de adenosina, lo que la convierte en un compuesto de interés en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la demencia multiinfarto . La propentofyllina también se ha estudiado por su posible uso en el tratamiento del ictus isquémico debido a sus propiedades vasodilatadoras .

Métodos De Preparación

La síntesis de la propentofyllina implica la reacción de la 3-metilxantina con el ácido 5-oxohexanoico en presencia de un catalizador adecuado. La reacción suele proceder bajo condiciones de reflujo, y el producto se purifica mediante recristalización . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La propentofyllina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La propentofyllina puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir la propentofyllina en formas reducidas, utilizando a menudo reactivos como el borohidruro de sodio.

Sustitución: La propentofyllina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen los halógenos y los agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios compuestos alquilados o halogenados .

4. Aplicaciones en la Investigación Científica

La propentofyllina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los derivados de la xantina en varias vías bioquímicas.

Biología: La propentofyllina se estudia por sus efectos en los procesos celulares, particularmente en la neuroprotección y las respuestas antiinflamatorias.

Medicina: Los ensayos clínicos han investigado su potencial en el tratamiento de la enfermedad de Alzheimer, la demencia multiinfarto y el ictus isquémico También se utiliza en medicina veterinaria para mejorar la calidad de vida de los perros mayores.

Aplicaciones Científicas De Investigación

Propentofylline is a xanthine derivative with potential neuroprotective and anti-inflammatory effects . Research suggests it may offer benefits in managing dementia and depression, as well as potential applications related to pain relief and neuroprotection .

Applications in Dementia

This compound's mechanism of action suggests it could benefit patients with Alzheimer's disease or vascular dementia . It readily crosses the blood-brain barrier, potentially modifying the course of the disease rather than just treating symptoms .

Clinical Trials:

- A study of 901 patients with mild to moderate Alzheimer's disease and 359 patients with mild to moderate vascular dementia treated with this compound (3 x 300 mg daily) for up to 12 months showed statistically significant, clinically relevant improvements over placebo in efficacy assessments for both Alzheimer's and vascular dementia patients . The efficacy variables included cognitive and global functions, as well as activities of daily living. The drug was well-tolerated, with mostly minor and transient adverse events affecting the digestive and nervous systems .

- Phase II trial results indicate that this compound yields clinically measurable improvements in the symptoms of dementia and prevents loss of stimulation-related increases in glucose metabolism over a treatment period of 3 months .

- A randomized, double-blind phase II study of 190 elderly subjects with mild to moderate dementia showed that 12 weeks of this compound therapy led to significantly greater improvements than placebo in Gottfries-Bråne-Steen (GBS) scores, Mini-Mental State Examination (MMSE) scores, and Clinical Global Impression (CGI) ratings .

- Another phase II study using positron emission tomography (PET) revealed that cortical glucose metabolism improved significantly in patients with vascular dementia after 12 weeks of this compound treatment, but deteriorated significantly with placebo .

- A third phase II study, which enrolled patients with Alzheimer-type dementia, demonstrated that this compound significantly enhanced functional reserve, as reflected by increases in regional cerebral glucose metabolism after stimulation with a verbal memory task. In contrast, patients randomized to placebo exhibited a significant decline in functional activation and significant worsening in their MMSE scores over the course of this 12-week study .

Meta-Analysis :

- Limited data suggest that this compound may have a beneficial effect on measures of cognitive and global function in people with Alzheimer's or vascular dementia .

- A meta-analysis of randomized controlled trials reported statistically significant treatment effects favoring this compound :

- Cognition at 3, 6, and 12 months, including MMSE at 12 months.

- Severity of dementia at 3, 6, and 12 months, including CGI at 12 months.

- Activities of Daily Living (NAB) at 6 and 12 months.

- Global Assessment (CGI) at 3 months, but not at later times.

Applications in Depression

This compound may have potential as a treatment for depression due to its anti-inflammatory properties .

Animal Studies:

- A study using a rat model of depression induced by repetitive lipopolysaccharide (LPS) administrations found that this compound prevented both sickness behavior and depressive-like behavior via the neuroinflammatory pathway .

- This compound prevented sickness behavior after four days of consecutive treatment, as well as prevented depressive-like behavior after five days of consecutive treatments .

- This compound also prevented the increase in GFAP expression induced by LPS .

Other Potential Applications

- Pain Relief: A study assessing the coadministration of tramadol and this compound suggests potential in pain relief .

- Neuroprotection: this compound had a neuroprotective action after 20 minutes of bilateral common carotid artery occlusion, reducing the deleterious effect of acute ischaemia on rat brain energy state and microglial reaction .

- Cerebral Energy State: PPF has an ‘energy-saving' effect on the cerebral energy state in rats subjected to stepwise cerebral vessel occlusion .

- Glial Modulation: this compound acts as a glial modulator and inhibits macrophagic TNF-α production .

- Working Memory: Continuous PPF application led to a marked increase in rat working memory and to reduced locomotor activity .

Mecanismo De Acción

La propentofyllina ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Fosfodiesterasa: Al inhibir la fosfodiesterasa, la propentofyllina aumenta los niveles de AMP cíclico y GMP cíclico en el cerebro, que están asociados con la mejora de la memoria y la función cognitiva.

Inhibición de la Recaptación de Adenosina: La propentofyllina bloquea la recaptación de adenosina, lo que mejora sus efectos neuroprotectores.

Acción Antiapoptótica: La propentofyllina activa el sistema cAMP-PKA, que deprime la cascada de caspasas y modifica las proteínas de la familia Bcl-2, lo que conduce a una acción antiapoptótica mejorada.

Comparación Con Compuestos Similares

La propentofyllina es similar a otros derivados de la xantina como la pentoxifyllina y la teofilina. Tiene propiedades únicas que la distinguen de estos compuestos:

Actividad Biológica

Propentofylline (PPF) is a xanthine derivative that has garnered attention for its neuroprotective, anti-inflammatory, and antiproliferative properties. Originally developed for treating vascular dementia and Alzheimer's disease, PPF has shown promise in various neurological conditions due to its ability to modulate glial cell activity and enhance cerebral blood flow.

PPF exerts its effects primarily through the following mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : PPF is a selective inhibitor of certain PDE families, particularly types III and IV. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a key role in various cellular signaling pathways, including those involved in inflammation and neuroprotection .

- Modulation of Glial Cells : PPF reduces the activation of microglia and astrocytes, which are implicated in neuroinflammation. By decreasing the production of inflammatory cytokines such as TNF-α and IL-1β, PPF helps mitigate neuroinflammatory responses associated with neurodegenerative diseases .

- Antioxidant Effects : PPF enhances thiol-based antioxidant defenses, particularly through the induction of glutathione reductase activity. This action helps maintain redox balance in the central nervous system (CNS) and protects against oxidative stress .

Clinical Findings

Several clinical studies have evaluated the efficacy of PPF in treating cognitive disorders:

-

Vascular Dementia and Alzheimer's Disease :

- A double-blind study demonstrated that PPF significantly improved cognitive function as measured by the Gottfries-Bråne-Steen (GBS) scale and Mini-Mental State Examination (MMSE) compared to placebo. Patients receiving PPF exhibited enhanced cerebral glucose metabolism during cognitive tasks, indicating improved functional reserve .

- Neuroprotective Effects :

- Psychometric Improvements :

Summary of Clinical Trials Involving this compound

| Study Type | Condition | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Double-Blind Trial | Vascular Dementia | 190 | 12 weeks | Significant improvement in GBS and MMSE scores |

| EEG Brain Mapping Study | Cognitive Disorders | 48 | 12 weeks | Changes in brain wave patterns indicating vigilance |

| Animal Model Study | CNS Injury | N/A | N/A | Reduced glial scar formation and inflammation |

| Mechanism | Description |

|---|---|

| PDE Inhibition | Increases cAMP levels, enhancing neuroprotective signaling |

| Glial Modulation | Reduces microglial activation and inflammatory cytokines |

| Antioxidant Activity | Enhances glutathione reductase activity, reducing oxidative stress |

Case Study: Efficacy in Vascular Dementia

A clinical trial involving elderly patients with vascular dementia found that PPF treatment led to notable improvements in cognitive function over 12 weeks. Patients demonstrated enhanced performance on tasks requiring memory and attention, alongside improved mood metrics.

Case Study: Neuroprotection Post-Injury

In experimental models where CNS injuries were induced via ethidium bromide injections, administration of PPF resulted in decreased activation of astrocytes and microglia. Histological analysis showed reduced GFAP expression and diminished inflammatory responses, supporting its potential as a therapeutic agent for traumatic brain injuries.

Propiedades

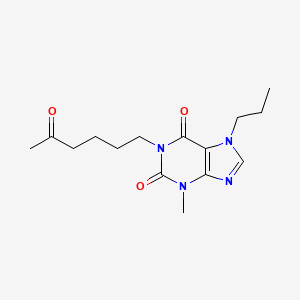

IUPAC Name |

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045189 | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system. | |

| Record name | Propentofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55242-55-2 | |

| Record name | Propentofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propentofylline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propentofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propentofylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPENTOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Propentofylline exhibits its neuroprotective effects through a multifaceted approach, primarily by [] inhibiting adenosine uptake and [] inhibiting phosphodiesterase activity. [, , ]

ANone: By blocking adenosine uptake, this compound effectively increases the extracellular concentration of adenosine. [] This increased adenosine can then activate adenosine receptors, particularly the A1 subtype, leading to neuroprotective effects such as reduced glutamate release during ischemia. [, ]

ANone: this compound's inhibition of phosphodiesterase enzymes leads to increased intracellular levels of cyclic nucleotides like cAMP and cGMP. [, ] These cyclic nucleotides play crucial roles in various cellular processes, including modulating immune cell activity and potentially contributing to this compound's neuroprotective effects. [, ]

ANone: While this compound's primary mechanism involves increasing extracellular adenosine, studies have shown that it can also act as an adenosine receptor antagonist, particularly at the A1 subtype. [, , ] This suggests a complex interplay between enhancing adenosine availability and modulating receptor activity.

ANone: this compound has been shown to modulate glial cell activity, specifically inhibiting the activation and proliferation of microglia and astrocytes. [, , ] This modulation of glial cells can reduce the release of pro-inflammatory cytokines and potentially contribute to the neuroprotective effects observed in various models. [, ]

ANone: this compound has a molecular formula of C16H21N4O3 and a molecular weight of 317.36 g/mol.

ANone: The provided articles primarily focus on the pharmacological aspects of this compound. Material compatibility would be more relevant in contexts like drug formulation and delivery systems, which are not extensively covered in these research articles.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes (phosphodiesterases) and modulating adenosine transport, rather than catalyzing chemical reactions.

ANone: The provided research articles primarily focus on experimental investigations of this compound. While computational chemistry and modeling can provide valuable insights into drug-target interactions and optimize drug design, these aspects are not explicitly discussed in the provided papers.

ANone: Information regarding specific SHE regulations governing this compound is not covered in the provided research articles. It's crucial to consult relevant regulatory guidelines and agencies for updated information on the safe handling, storage, and disposal of this compound.

ANone: this compound is well absorbed after oral administration but undergoes significant first-pass metabolism, resulting in low bioavailability. [] While it readily crosses the blood-brain barrier, specific details on its distribution, metabolism, and excretion profiles are not extensively covered in the provided articles. One study utilized LC-MS/MS to analyze the pharmacokinetics and distribution of this compound and its metabolite M1 in rats. []

ANone: Various in vitro models, including cultured hippocampal neurons, microglia, astrocytes, and human glioma cell lines, have been utilized to investigate the neuroprotective, anti-inflammatory, and potential anti-tumor effects of this compound. [, , , , ]

ANone: Animal models of cerebral ischemia in gerbils and rats, as well as models of neuropathic pain and autoimmune encephalomyelitis in rats, have been used to demonstrate the neuroprotective and anti-inflammatory effects of this compound. [, , , , , , ]

ANone: Yes, several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy of this compound in patients with dementia, including Alzheimer's disease and vascular dementia. [, , , ] These trials have provided evidence supporting its potential benefits in improving cognitive function and slowing disease progression.

ANone: The provided research articles do not specifically address the development of resistance to this compound. Further research is needed to determine if resistance mechanisms emerge with prolonged use and to understand their potential implications.

ANone: Information regarding cross-resistance between this compound and other compounds is limited within the provided research articles. Exploring potential cross-resistance patterns would require further investigation and analysis of its molecular targets and mechanisms of action.

ANone: While the provided articles primarily focus on systemic administration of this compound, one study investigated the use of Eudragit gels for rectal delivery to bypass first-pass metabolism and achieve sustained release. [] Further research exploring targeted drug delivery approaches could potentially enhance its efficacy and minimize off-target effects.

ANone: The provided research articles do not delve into the use of specific biomarkers to predict treatment response to this compound. Identifying such biomarkers could be valuable for personalizing therapy and improving treatment outcomes.

ANone: One study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics and tissue distribution of this compound and its metabolites in rats. [] High-performance liquid chromatography (HPLC) with UV detection has also been used for the simultaneous determination of this compound and its metabolites in serum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.